molecular formula C21H19F2N5OS B11826229 Tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide

Tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide

Cat. No.: B11826229
M. Wt: 427.5 g/mol
InChI Key: XGJCUFHRNSRFBO-UHFFFAOYSA-N
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Description

Tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a pyridine derivative with a pyrazine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide can be compared with other similar compounds, such as pyrazolo[3,4-b]pyridines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of pyridine and pyrazine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H19F2N5OS

Molecular Weight

427.5 g/mol

IUPAC Name

2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide

InChI

InChI=1S/C21H19F2N5OS/c1-12-6-7-28(21-26-8-13(2)30-21)11-14(12)17-9-25-18(10-24-17)27-20(29)19-15(22)4-3-5-16(19)23/h3-5,8-10H,6-7,11H2,1-2H3,(H,25,27,29)

InChI Key

XGJCUFHRNSRFBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CN(CC1)C2=NC=C(S2)C)C3=CN=C(C=N3)NC(=O)C4=C(C=CC=C4F)F

Origin of Product

United States

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